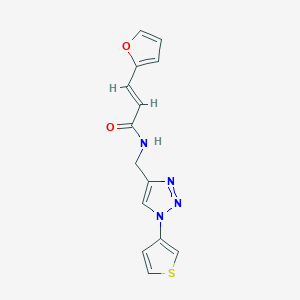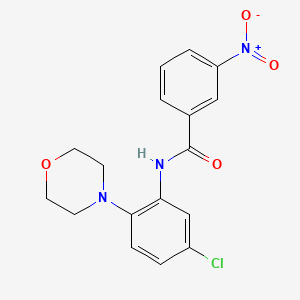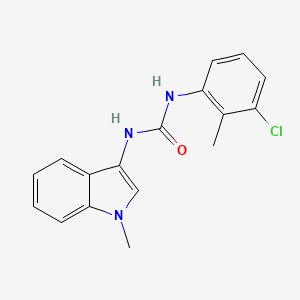![molecular formula C13H25N3O4 B2708058 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea CAS No. 1795822-64-8](/img/structure/B2708058.png)
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "MEAU" and is known for its unique structure and properties.
Aplicaciones Científicas De Investigación
MEAU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is its potential use as a therapeutic agent for the treatment of cancer. MEAU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that MEAU exerts its anticancer effects by inhibiting the activity of specific enzymes that are involved in cell division and proliferation.
MEAU has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MEAU has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of MEAU is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell division and proliferation. MEAU has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, MEAU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MEAU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cell division and proliferation, as well as to have neuroprotective and anti-inflammatory effects. Additionally, MEAU has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MEAU is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, MEAU has a relatively low toxicity profile and is safe for use in laboratory experiments. However, MEAU also has some limitations, including its low solubility in water and its relatively complex synthesis process.
Direcciones Futuras
There are several future directions for research on MEAU. One area of research is the development of more efficient synthesis methods for MEAU, which could increase its availability for use in laboratory experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of MEAU and its potential applications in the treatment of various diseases. Finally, there is a need for more comprehensive toxicity studies to determine the safety of MEAU for use in humans.
Métodos De Síntesis
MEAU can be synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of piperidine with 2-(2-methoxyethoxy)acetyl chloride to form 1-[2-(2-methoxyethoxy)acetyl]piperidine. This intermediate product is then treated with dimethylamine and cyanogen bromide to form 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea. The overall yield of this process is approximately 50%.
Propiedades
IUPAC Name |
3-[1-[2-(2-methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-15(2)13(18)14-11-4-6-16(7-5-11)12(17)10-20-9-8-19-3/h11H,4-10H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHBQSIFNCUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-YL}-3,3-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)

![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2707986.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)


![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)

